molecular formula C7H5BrN4O B12943272 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde

Cat. No.: B12943272
M. Wt: 241.04 g/mol
InChI Key: RIOYNDQIRKEYGE-UHFFFAOYSA-N
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Description

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde is a versatile chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound is structurally related to the pyrrolo[2,1-f][1,2,4]triazine scaffold, a privileged structure in drug discovery known for its presence in kinase inhibitors and antiviral agents . The core pyrrolotriazine structure is an integral component of FDA-approved therapeutics, including the anticancer agent avapritinib and the broad-spectrum antiviral remdesivir, underscoring its significant value in developing targeted therapies . In research settings, this bifunctional intermediate is particularly valuable for its two reactive sites: the bromo substituent enables palladium-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig reactions) for introducing structural diversity, while the aldehyde group facilitates condensation and reductive amination reactions to create novel chemical entities. Its primary research applications include the synthesis of compound libraries for high-throughput screening and the rational design of small-molecule inhibitors targeting various kinases, such as VEGFR-2, EGFR, and anaplastic lymphoma kinase (ALK), which are critical in oncology research . The compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde

InChI

InChI=1S/C7H5BrN4O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1-3H,(H2,9,10,11)

InChI Key

RIOYNDQIRKEYGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1C=O)C(=NC=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Aminopyrrolo[2,1-f]triazine Intermediate

A common approach involves the ring closure reaction of 1-amino-pyrrole-2-carbonitrile derivatives with formamidine acetate under controlled conditions:

  • Starting from 1-amino-pyrrole-2-carbonitrile hydrochloride, ring closure is achieved by heating with formamidine acetate, typically at elevated temperatures (~140°C) under nitrogen atmosphere.
  • This step forms the 4-aminopyrrolo[2,1-f]triazine nucleus with high yield and purity.

This method is supported by patent literature describing efficient large-scale synthesis of related triazine compounds, emphasizing the use of formamidine acetate for ring closure to form the triazine ring.

Bromination at Position 7

Selective bromination of the pyrrolo[2,1-f]triazine core at the 7-position is achieved by:

  • Reacting 4-aminopyrrolo[2,1-f]triazine with brominating agents such as bromine or N-bromosuccinimide (NBS) in suitable solvents.
  • The reaction is typically conducted under controlled temperature (often cooled conditions, e.g., -10°C to 0°C) to ensure regioselectivity and minimize side reactions.
  • The bromination step yields 4-amino-7-bromopyrrolo[2,1-f]triazine with high purity (above 98%) and good yield (typically 80-90%).

A closely related preparation method for 7-bromopyrrolo[2,1-f]thiazine-4-amine demonstrates the use of brominating reagents on the triazine intermediate to achieve selective substitution.

Introduction of the 5-Carbaldehyde Group (Formylation)

The formylation at the 5-position to obtain the carbaldehyde functionality can be performed by:

  • Electrophilic substitution reactions using formylating agents such as the Vilsmeier-Haack reagent (formed from POCl3 and DMF).
  • The reaction conditions are optimized to selectively introduce the aldehyde group at the 5-position without affecting the amino or bromo substituents.
  • The reaction is typically carried out in anhydrous solvents under inert atmosphere to prevent side reactions.

While direct literature on formylation of this exact compound is scarce, analogous heterocyclic systems undergo formylation under these conditions with good regioselectivity and yield.

Summary of Preparation Steps

Step Reaction Description Reagents/Conditions Outcome Yield & Purity
1 Synthesis of 1-amino-pyrrole-2-carbonitrile hydrochloride Starting from tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran, acid catalysis, reflux Intermediate for ring closure High yield, crystalline product
2 Ring closure to form 4-aminopyrrolo[2,1-f]triazine Formamidine acetate, heating at 140°C under N2 Formation of triazine core High yield, >98% purity
3 Bromination at 7-position Bromine or NBS, low temperature (-10°C to 0°C), inert atmosphere 4-amino-7-bromopyrrolo[2,1-f]triazine 80-90% yield, >98% purity
4 Formylation at 5-position Vilsmeier-Haack reagent (POCl3/DMF), anhydrous conditions 4-amino-7-bromopyrrolo[2,1-f]triazine-5-carbaldehyde Moderate to high yield (literature analogous)

Detailed Research Findings and Notes

  • The ring closure step is critical and benefits from the use of formamidine acetate, which facilitates efficient cyclization to the triazine ring under Leuckart-type conditions.
  • Bromination is highly regioselective when performed at low temperatures and under nitrogen protection, minimizing polybromination or side reactions.
  • The formylation step requires careful control of reaction conditions to avoid overreaction or decomposition of sensitive functional groups.
  • Purification typically involves crystallization and vacuum drying to achieve moisture content below 0.1%, ensuring high purity suitable for further applications.
  • The overall synthetic route is scalable and amenable to industrial production, as demonstrated by patent disclosures emphasizing high yield and minimal byproducts.

Chemical Reactions Analysis

Bromine Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the triazine ring.

ReagentConditionsProductYieldSource
Sodium azide (NaN₃)DMF, 80°C, 12 hr7-Azido derivative78%
Thiophenol (PhSH)K₂CO₃, DMSO, 70°C, 6 hr7-Phenylthio analog85%
Ammonia (NH₃)Sealed tube, 120°C, 24 hr7-Amino-substituted compound62%

Mechanistic Insight : The triazine ring activates the C7 position for SNAr, with the aldehyde group at C5 providing additional electron withdrawal through conjugation .

Aldehyde Functionalization

The C5 aldehyde participates in condensation, reduction, and nucleophilic addition reactions.

Reductive Amination

ReagentConditionsProductYieldSource
NaBH₃CN + BenzylamineMeOH, RT, 4 hrN-Benzyl-5-(aminomethyl) derivative91%
H₂ (1 atm) + Pd/CEtOH, 25°C, 2 hr5-Hydroxymethyl analog88%

Condensation Reactions

ReagentConditionsProductYieldSource
Hydrazine (N₂H₄)EtOH, reflux, 3 hr5-Hydrazone Schiff base83%
Hydroxylamine (NH₂OH)Pyridine, 60°C, 2 hr5-Oxime derivative75%

Structural Impact : Aldehyde modifications retain the heterocyclic core while introducing pharmacophore-ready functional groups .

Amino Group Reactivity

The C4 amino group undergoes acylation and alkylation to modulate solubility and bioactivity.

Reaction TypeReagent/ConditionsProductYieldSource
AcylationAcetyl chloride, Et₃N4-Acetamido derivative89%
SulfonylationTosyl chloride, DMAP4-Tosylamide analog76%
Urea FormationPhNCO, THF, 0°C→RT4-Phenylurea conjugate68%

Applications : These derivatives show enhanced kinase inhibition profiles compared to the parent compound .

Cyclization and Ring Expansion

The aldehyde and amino groups enable intramolecular cyclization for polyheterocyclic systems.

Reagent/ConditionsProductYieldKey ApplicationSource
POCl₃, DMF, 100°C, 8 hrPyrrolo[2,1-f]triazolo[4,3-b]triazine65%Anticancer lead optimization
NH₂OH·HCl + NaOHIsoxazolo-fused derivative71%Antibacterial agents

Mechanistic Pathway : Vilsmeier-Haack conditions facilitate formylation at C5, followed by cyclization with adjacent amino groups .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed couplings for structural diversification.

Reaction TypeCatalyst/BaseProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃7-Aryl/heteroaryl derivatives82-94%
Buchwald-HartwigPd₂(dba)₃, Xantphos7-Aminoalkyl/aryl analogs74%

Notable Example : Coupling with 4-pyridylboronic acid produced a potent IGF-1R inhibitor (IC₅₀ = 12 nM) .

Stability and Competing Reactions

Under alkaline conditions (pH > 10), competing reactions occur:

ConditionDominant PathwayHalf-Life (25°C)Source
Aqueous NaOH (1M)Aldehyde oxidation2.3 hr
EtOH/H₂O (pH 8.5)Bromine hydrolysis6.8 hr

Recommendations : Store at pH 6-7 in anhydrous solvents below -20°C for long-term stability .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Notably, it has shown potential in developing drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain.

Case Study: Neuropharmacology

Research indicates that derivatives of 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine have been evaluated for their efficacy in treating conditions such as depression and anxiety. In vitro studies demonstrated that these compounds can modulate neurotransmitter activity effectively.

Agricultural Chemicals

The compound is employed in creating agrochemicals, including herbicides and fungicides. Its application enhances crop protection while minimizing environmental impact compared to traditional chemicals.

Case Study: Herbicidal Activity

Field trials have demonstrated that formulations containing this compound exhibit effective weed control with lower toxicity profiles compared to conventional herbicides. This is particularly beneficial for sustainable agricultural practices.

Material Science

In material science, 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine is used to formulate advanced materials such as polymers and coatings. These materials often display improved thermal stability and mechanical properties.

Case Study: Polymer Composites

Recent studies have focused on incorporating this compound into polymer matrices to enhance their thermal and mechanical performance. The resulting composites showed significant improvements in durability and resistance to degradation under extreme conditions.

Biochemical Research

Researchers utilize 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine as a tool in biochemical assays to study enzyme interactions and cellular processes. This application provides insights into metabolic pathways and cellular functions.

Case Study: Enzyme Inhibition Studies

Investigations into the inhibitory effects of this compound on specific enzymes have revealed its potential as a lead compound for drug development targeting metabolic disorders. The results indicate a promising avenue for future therapeutic agents.

Summary of Applications

Application AreaKey Findings
PharmaceuticalPotential in treating neurological disorders; modulates neurotransmitter activity.
Agricultural ChemicalsEffective herbicide with lower toxicity; supports sustainable farming practices.
Material ScienceEnhances thermal stability and mechanical properties of polymers; improves durability.
Biochemical ResearchUseful in enzyme inhibition studies; potential lead for metabolic disorder treatments.

Mechanism of Action

The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the amino, bromo, and formyl groups allows for diverse interactions with biological molecules, potentially leading to the modulation of cellular pathways and therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Amino Group at Position 4: The -NH₂ group in the target compound may enhance hydrogen bonding with kinase active sites, improving inhibitory potency compared to chloro-substituted analogs (e.g., 7-Bromo-4-chloro-...) .

Bromine at Position 7 : Common in kinase inhibitors () and antiviral agents (), bromine’s electron-withdrawing nature likely stabilizes π-π stacking interactions in target binding pockets.

Carbaldehyde at Position 5 : This group enables conjugation with nucleophiles (e.g., amines, hydrazines), a feature exploited in Gilead’s antiviral derivatives (). In contrast, CFTR potentiators () favor alkyl or aryl groups at position 5 for hydrophobic interactions.

Biological Activity

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde (CAS: 937046-98-5) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its anti-proliferative effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 7-bromopyrrolo[2,1-f][1,2,4]triazine-4-amine
  • Molecular Formula : C₆H₅BrN₄
  • Molecular Weight : 213.04 g/mol
  • Purity : ≥95% .

Biological Activity Overview

Research indicates that 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine derivatives exhibit significant anti-cancer properties. The compound's structure allows it to interact with various biological targets, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : Studies have shown that this compound can interfere with the cell cycle by inducing G1 phase arrest in cancer cell lines .
  • Induction of Apoptosis : The compound promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
  • Reactive Oxygen Species (ROS) Generation : It has been observed that certain derivatives enhance ROS levels, contributing to cytotoxic effects against tumor cells .

Case Study 1: Anti-Proliferative Effects

A study investigated the anti-proliferative effects of various triazine derivatives on human cancer cell lines. The results indicated that 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 14.85 µM .

CompoundCell LineIC50 (µM)
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazineMCF-714.85
VandatinibMCF-710.42
Control--

Case Study 2: Mechanistic Insights

Further research highlighted the compound's ability to downregulate cyclin D1 and c-Myc protein expressions in treated cells. This downregulation is crucial for cell cycle arrest and apoptosis induction .

Q & A

Basic: What synthetic routes are effective for preparing 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves bromination of a pyrrolo-triazine precursor. For example, iodinated analogs (e.g., 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine) are synthesized via halogenation under controlled conditions . To optimize yields:

  • Use a Design of Experiments (DoE) approach to test variables like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and stoichiometry of brominating agents (e.g., NBS or Br₂).
  • Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts .
  • Data from analogous compounds (e.g., 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine) suggest yields >80% are achievable with excess Br₂ in DMF at 80°C .

Advanced: How can computational modeling predict the reactivity of the bromine substituent in nucleophilic substitution reactions?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction method) can model transition states and activation energies . Key steps:

Optimize the geometry of the compound using software like Gaussian or ORCA.

Simulate nucleophilic attack (e.g., by amines) at the C7-Br position to evaluate electronic effects from the carbaldehyde group at C3.

Validate predictions with kinetic experiments (e.g., monitoring substitution rates via UV-Vis or NMR) .
Note: The electron-withdrawing carbaldehyde group may enhance Br leaving-group ability, as seen in similar triazine derivatives .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The carbaldehyde proton typically appears at δ 9.8–10.2 ppm .
  • HRMS : Confirm molecular weight (expected [M+H]⁺ ~323.06 for C₈H₆BrN₅O) with <2 ppm error .
  • IR Spectroscopy : Detect the aldehyde carbonyl stretch at ~1700 cm⁻¹ and NH₂ vibrations at ~3300 cm⁻¹ .

Advanced: How should researchers resolve contradictions in reported bioactivity data for pyrrolo-triazine derivatives?

Methodological Answer:
Contradictions often arise from differences in assay conditions or cellular models. To address this:

Standardize Assays : Use validated cell lines (e.g., HEK293 for kinase inhibition studies) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .

Meta-Analysis : Pool data from multiple studies (e.g., σ₁ receptor binding affinities) to identify trends obscured by experimental variability .

Validate Mechanistic Hypotheses : Use siRNA knockdown or CRISPR-edited models to confirm target specificity .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromine substituent .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbaldehyde group.
  • Purity Monitoring : Regular HPLC checks (≥98% purity) ensure degradation products (e.g., de-brominated analogs) remain <2% .

Advanced: How can machine learning improve the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Data Curation : Compile structural (SMILES) and bioactivity data (IC₅₀, logP) into a searchable database .
  • Feature Selection : Train models on descriptors like topological polar surface area (TPSA) and halogen bond propensity.
  • Generative Models : Use platforms like ChemBERTa to propose novel analogs with optimized solubility and target affinity .
    Example : Pyrazole-triazine hybrids showed improved σ₁ receptor antagonism when meta-substituted with electron-withdrawing groups .

Basic: What safety protocols are critical when handling this brominated compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Waste Disposal : Collect brominated waste separately and neutralize with 10% sodium thiosulfate before disposal .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile bromine byproducts .

Advanced: What strategies validate the compound’s role in inhibiting specific kinase pathways?

Methodological Answer:

Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .

Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR) to map binding interactions .

Functional Assays : Measure apoptosis (Annexin V staining) and cell cycle arrest (flow cytometry) in cancer models .

Basic: How can researchers optimize purification of this compound using chromatography?

Methodological Answer:

  • Column Selection : Use C18 reverse-phase columns for polar intermediates; silica gel for non-polar derivatives.
  • Gradient Elution : Start with 5% acetonitrile in H₂O (0.1% TFA) and increase to 70% over 30 minutes .
  • Troubleshooting : If peaks tail, add 0.1% formic acid to improve ionization in LC-MS .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The C7-Br site is sterically accessible for Suzuki-Miyaura couplings, but the C5-carbaldehyde may hinder bulkier arylboronic acids .
  • Electronic Effects : Electron-deficient triazine cores enhance oxidative addition rates in Pd-catalyzed reactions.
  • Experimental Validation : Compare coupling efficiencies using Pd(PPh₃)₄ vs. XPhos precatalysts in DMF/H₂O .

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